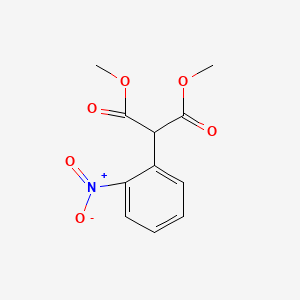

Dimethyl 2-(2-nitrophenyl)malonate

Description

Historical Evolution of Malonate Chemistry in Synthetic Organic Transformations

The journey of malonate chemistry began in 1858 when French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid. researchgate.net This discovery laid the groundwork for the development of one of organic chemistry's cornerstone reactions: the malonic ester synthesis. This synthetic method capitalizes on the notable acidity of the methylene (-CH₂-) protons located between the two carbonyl groups of a malonate ester, such as diethyl malonate or dimethyl malonate. nbinno.com

The core principle of the malonic ester synthesis involves the deprotonation of this active methylene group by a base to form a stabilized enolate ion. This enolate is a potent nucleophile that readily reacts with electrophiles, most commonly alkyl halides, in a carbon-carbon bond-forming reaction. nbinno.com Following this alkylation step, the ester groups can be hydrolyzed to form a substituted malonic acid, which upon heating, readily undergoes decarboxylation to yield a substituted carboxylic acid. nbinno.com

The versatility and reliability of this synthetic sequence established malonate esters as indispensable reagents for the synthesis of a vast array of organic molecules. Historically, they have been instrumental in the production of important compounds, including vitamins B₁ and B₆, as well as a class of sedative drugs known as barbiturates, which are derivatives of barbituric acid formed from the condensation of malonates with urea. wikipedia.orgnih.gov The foundational principles of malonate chemistry continue to be applied and adapted in contemporary organic synthesis.

Contextual Significance of Nitroaromatic Compounds in Chemical Synthesis

Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property profoundly influences the reactivity of the aromatic ring, deactivating it toward electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group.

The synthetic utility of nitroaromatic compounds is vast and well-established. They are crucial intermediates in the large-scale industrial production of a wide range of chemicals, including dyes, polymers, pesticides, and explosives. acs.orggoogle.com However, their most significant role in advanced synthesis is often as precursors to other functional groups.

The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group (—NH₂). google.com This reaction provides a reliable route to anilines and their derivatives, which are themselves fundamental building blocks for countless more complex molecules. The conversion of a nitro group to an amine is a key step in the synthesis of many pharmaceuticals and agrochemicals. nih.gov This transformation allows chemists to introduce a nitrogen atom onto an aromatic ring, opening up pathways to construct a multitude of nitrogen-containing heterocyclic systems, which are prevalent in biologically active compounds.

Role of Dimethyl 2-(2-nitrophenyl)malonate as a Versatile Synthetic Synthon

This compound stands out as a powerful synthetic synthon by strategically combining the key reactive features of both malonates and nitroaromatics within a single molecule. This compound is typically synthesized via a nucleophilic aromatic substitution reaction, where the enolate of dimethyl malonate displaces an activated leaving group, such as a halide, from an ortho-nitro-substituted benzene ring. For instance, it can be prepared in high yield by reacting 2-fluoro-1-nitrobenzene with dimethyl malonate in the presence of a base like potassium carbonate. acs.org

Table 1: Physical and Chemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value |

|---|---|

| IUPAC Name | dimethyl 2-(2-nitrophenyl)propanedioate |

| Molecular Formula | C₁₁H₁₁NO₆ |

| Molar Mass | 253.21 g/mol |

| Appearance | Yellow Oil acs.org |

| CAS Number | 30438-91-0 |

The versatility of this compound stems from its dual functionality:

The Malonate Moiety : The active methylene proton can be selectively removed by a base to form a nucleophilic carbanion. This allows for the introduction of a wide variety of substituents at the benzylic position through reactions with different electrophiles.

The Nitroaromatic Moiety : The ortho-positioned nitro group is the key to its utility in heterocyclic synthesis. The nitro group can be chemically reduced to an amino group (-NH₂).

The true synthetic power of this reagent is realized when these two functionalities are used in tandem. A typical synthetic strategy involves first modifying the malonate position, followed by the reduction of the nitro group. The resulting ortho-amino group is perfectly positioned to react intramolecularly with the adjacent ester functionalities. This process, known as reductive cyclization, is an efficient method for constructing fused heterocyclic ring systems. A prominent application is the synthesis of 2-oxindoles, a core structure in many pharmaceutical agents. The catalytic hydrogenation of a 2-nitroarylmalonate diester leads to the formation of a 2-aminoarylmalonate, which then undergoes in-situ intramolecular cyclization to yield the oxindole framework. google.com

Table 2: Representative Synthesis of this compound This table outlines a common laboratory synthesis for the title compound.

| Reactants | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-1-nitrobenzene, Dimethyl malonate | Potassium Carbonate (K₂CO₃) | DMF | This compound | 99% | acs.org |

Current Research Landscape and Future Trajectories in this compound Chemistry

The current research landscape continues to capitalize on the unique reactivity of this compound and its analogs for the efficient assembly of complex molecular architectures. Recent studies demonstrate its use in sophisticated synthetic sequences. For example, the compound serves as a key precursor in a novel, base-mediated nitrophenyl reductive cyclization strategy to access the hexahydro-2,6-methano-1-benzazocine framework, a complex heterocyclic system of interest in medicinal chemistry. acs.org This highlights the ongoing effort to develop new methodologies that leverage the compound's inherent reactivity to build intricate scaffolds in a few steps.

Future trajectories in the chemistry of this compound are likely to focus on several key areas:

Asymmetric Catalysis : A major frontier is the development of enantioselective reactions. By using chiral catalysts, it may be possible to perform asymmetric alkylations at the malonate position or to develop catalytic reductive cyclization methods that produce chiral heterocyclic products with high optical purity. This is of paramount importance for the pharmaceutical industry, where single-enantiomer drugs are often required.

Novel Applications : While its primary role is in heterocyclic synthesis, the unique electronic and steric properties of this compound may lead to its exploration as a building block for functional materials, organic electronics, or as a photolabile protecting group, given the known photochemical properties of some ortho-nitrophenyl compounds. acs.org

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-5-3-4-6-8(7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNTNNTVUTSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409341 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26465-37-2 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Dimethyl 2 2 Nitrophenyl Malonate and Its Functionalized Analogues

Condensation and Esterification Approaches

Condensation and esterification reactions represent a foundational approach to constructing the carbon framework and ester functionalities of Dimethyl 2-(2-nitrophenyl)malonate. These methods typically involve the formation of a new carbon-carbon bond followed by or preceded by the creation of the methyl ester groups.

Knoevenagel Condensation Strategies Utilizing Nitrobenzaldehydes and Malonate Esters

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds. wikipedia.orgtandfonline.comorganicreactions.org It involves the reaction of an aldehyde or ketone with an active methylene compound, such as dimethyl malonate, in the presence of a weak base catalyst like piperidine or an amine salt. wikipedia.orgamazonaws.com In the context of synthesizing this compound, the strategy would involve the reaction of 2-nitrobenzaldehyde with dimethyl malonate.

The general mechanism proceeds via the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2-nitrobenzaldehyde. amazonaws.com A subsequent dehydration step leads to the formation of an α,β-unsaturated compound. To arrive at the target saturated malonate, the resulting unsaturated intermediate, dimethyl 2-(2-nitrobenzylidene)malonate, would require a subsequent reduction step (e.g., catalytic hydrogenation) to reduce the carbon-carbon double bond. The efficiency of the Knoevenagel condensation is influenced by the choice of catalyst and reaction conditions, with various modifications developed to optimize yields and reaction times. wikipedia.org

Direct Esterification and Transesterification Protocols for Malonic Acid Derivatives

Direct esterification protocols can be employed to synthesize the target compound starting from 2-(2-nitrophenyl)malonic acid. This process, known as Fischer esterification, would involve reacting the diacid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, transesterification offers another route. If a different dialkyl 2-(2-nitrophenyl)malonate is available (e.g., the diethyl ester), it can be converted to the dimethyl ester by heating it with methanol in the presence of an acid or base catalyst. The equilibrium is shifted towards the desired product by using a large excess of methanol. While these methods are straightforward, their application is dependent on the availability of the corresponding malonic acid or other malonate ester precursors.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of aryl malonates, including this compound. nih.gov This pathway is particularly effective because the nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.orgopenstax.org

Intermolecular SNAr Reactions with Halonitrobenzenes and Dimethyl Malonate Anions

The SNAr reaction for this synthesis involves the reaction of an ortho-substituted halonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, with the enolate of dimethyl malonate. The electron-withdrawing nitro group, positioned ortho (or para) to the leaving group (the halogen), is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgopenstax.org The reaction proceeds in two main steps: nucleophilic addition of the malonate anion to the aromatic ring to form the Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity and yield the final product. libretexts.orgopenstax.org Fluorine is often the best leaving group in SNAr reactions, leading to faster reaction rates compared to other halogens. nih.gov

Investigation of Base-Mediated SNAr Reaction Conditions (e.g., Potassium Carbonate in DMF)

The success of the SNAr reaction heavily relies on the choice of base and solvent. The base is required to deprotonate dimethyl malonate (pKa ≈ 13) to generate the nucleophilic carbanion. libretexts.org A variety of bases can be employed, with alkali metal carbonates and hydrides being common choices.

A frequently utilized system involves a moderately strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). libretexts.org DMF is effective at solvating the cation of the base, thereby increasing the reactivity of the malonate anion. Other bases like sodium hydride (NaH) or sodium methoxide can also be used to generate the malonate enolate prior to the addition of the halonitrobenzene. google.com The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product while minimizing potential side reactions.

Below is a table summarizing typical reactants and conditions for the SNAr synthesis of nitrophenyl malonates.

| Aryl Halide Substrate | Nucleophile | Base | Solvent | Typical Yield (%) |

| 1-Fluoro-2-nitrobenzene | Dimethyl malonate | K2CO3 | DMF | High |

| 1-Chloro-2-nitrobenzene | Dimethyl malonate | NaH | THF/DMF | Good to High |

| 2,5-Dichloronitrobenzene | Dimethyl malonate | NaOCH3 | DMF/Methanol | ~85% google.com |

Alkylation and Arylation Methodologies

Alkylation and arylation reactions provide an alternative synthetic route. These methods involve forming the crucial carbon-carbon bond between the malonate and the nitrophenyl ring through different mechanistic pathways compared to SNAr.

The malonic ester synthesis is a classic example of an alkylation reaction where the enolate of dimethyl malonate acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org To synthesize the target compound via this method, one would theoretically need a "2-nitrophenyl halide" that is susceptible to SN2 displacement, which is not feasible for standard aryl halides.

However, related cross-coupling reactions, a form of arylation, can be employed. Palladium-catalyzed reactions, such as the Buchwald-Hartwig or similar cross-coupling protocols, could potentially be used to couple dimethyl malonate with a 2-halonitrobenzene. These reactions typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the formation of the carbon-aryl bond. This modern approach offers a versatile alternative to the classical SNAr methodology, often with broader substrate scope and milder reaction conditions. Phase-transfer catalysis has also been shown to be effective for the C-alkylation of malonic esters, which could be adapted for arylation under specific conditions. google.com

Alpha-Alkylation of Malonate Esters for Substituted Derivatives

The synthesis of substituted derivatives of this compound often leverages the classic reactivity of malonic esters at the alpha-carbon (the carbon atom situated between the two carbonyl groups). This position is particularly acidic due to the resonance stabilization of the resulting carbanion (enolate) by both ester groups. This property allows for the straightforward introduction of various alkyl or aryl substituents through a process known as α-alkylation.

The general mechanism involves two principal steps:

Deprotonation: The malonate ester is treated with a suitable base to remove the acidic α-hydrogen, generating a nucleophilic enolate. The choice of base is crucial and depends on the specific substrate and reactant; common bases include sodium ethoxide, potassium carbonate, or cesium carbonate, often used in polar aprotic solvents like DMF.

Nucleophilic Substitution: The generated enolate then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide, R-X) in an SN2 reaction. This forms a new carbon-carbon bond at the alpha-position, yielding the α-substituted malonate ester.

This methodology is highly versatile for creating a library of functionalized analogues. For instance, the synthesis of Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate, a related compound, employs base-mediated alkylation with allyl bromide. The choice of the alkylating agent directly determines the nature of the substituent introduced. Chiral derivatives can also be synthesized using this approach through methods like enantioselective phase-transfer catalysis, which allows for the construction of specific chiral carbon centers. frontiersin.org

2-Substituted malonic acid derivatives are recognized as highly valuable reagents in organic synthesis, serving as precursors for a wide array of more complex molecules and heterocyclic systems. nih.gov The malonic ester synthesis, a foundational reaction in organic chemistry, utilizes these principles to build elaborate carbon skeletons. wikipedia.org

Table 1: Examples of Alpha-Alkylation of Malonate Esters

| Starting Malonate | Base/Solvent | Alkylating Agent (R-X) | Product |

|---|---|---|---|

| Dimethyl malonate | Sodium Ethoxide | Allyl Bromide | Dimethyl 2-allylmalonate |

| Diethyl malonate | Potassium Carbonate/DMF | Benzyl Bromide | Diethyl 2-benzylmalonate |

| Di-tert-butyl malonate | Cesium Carbonate/DMF | Methyl Iodide | Di-tert-butyl 2-methylmalonate |

| This compound | Sodium Hydride/THF | Ethyl Bromoacetate | Dimethyl 2-(1-ethoxycarbonylmethyl)-2-(2-nitrophenyl)malonate |

Sequential SNAr-Arylation and SN2-Alkylation Sequences

A powerful strategy for the synthesis of highly functionalized analogues involves a sequential process combining Nucleophilic Aromatic Substitution (SNAr) with SN2 alkylation. This two-stage approach allows for the initial introduction of the nitrophenyl group followed by the addition of a second, different substituent at the alpha-position.

Stage 1: SNAr-Arylation

The core structure, this compound, is itself synthesized via an SNAr reaction. In this step, the enolate of dimethyl malonate acts as a nucleophile, attacking an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to a leaving group (e.g., a halogen like F or Cl) on the benzene ring is critical. This nitro group activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution reaction.

Stage 2: SN2-Alkylation

Once this compound is formed, it possesses a remaining acidic proton at the alpha-carbon. This allows it to undergo a second reaction: a standard SN2 alkylation, as described in section 2.3.1. By treating the arylated malonate with another equivalent of base followed by an alkyl halide, a second substituent can be introduced, leading to a disubstituted malonate derivative. This sequential approach offers high modularity, enabling the synthesis of complex structures where both an aryl group and an alkyl group are attached to the same carbon atom.

This sequence provides a route to complex molecules with a quaternary carbon center, rapidly building molecular complexity from simple starting materials.

One-Pot and Multicomponent Synthesis Approaches

A multicomponent synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been demonstrated using a 2-nitrophenyl-substituted aldehyde, showcasing the compatibility of the nitrophenyl moiety in such complex transformations. ut.ac.ir Similarly, the Hantzsch reaction, a classic MCR, has been used to prepare dihydropyridine derivatives bearing a 2-nitrophenyl group. ijcrt.org

For the synthesis of this compound and its derivatives, a hypothetical one-pot approach could be envisioned. This might involve generating the malonate enolate in situ, followed by the addition of the 2-nitro-aryl halide. After the initial SNAr reaction, an alkylating agent could be added directly to the same reaction vessel to achieve α-alkylation, thus combining two distinct transformations into a single, streamlined process. Such strategies are considered a primary method for minimizing waste and energy consumption in chemical synthesis. researchgate.net

Table 2: Comparison of Stepwise vs. Hypothetical One-Pot Synthesis

| Feature | Stepwise Synthesis | Hypothetical One-Pot Synthesis |

|---|---|---|

| Number of Steps | 2-3 (Arylation, Isolation, Alkylation) | 1 |

| Intermediate Isolation | Yes | No |

| Solvent Volume | Higher | Lower |

| Workup/Purification | Multiple | Single |

| Time Efficiency | Lower | Higher |

| Potential for Waste | Higher | Lower |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. albany.edu The synthesis of this compound and its analogues can be significantly improved by incorporating these principles.

Key areas for green improvement include:

Solvent Choice: Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses in greener solvents, such as water or bio-based solvents, is a primary goal. One-pot syntheses in aqueous media have been successfully developed for other complex heterocyclic compounds. ut.ac.ir

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. This includes developing more efficient metal catalysts or employing biocatalysts. For example, enzyme-catalyzed synthesis using lipase has been successfully applied to reactions involving dimethyl malonate, often under solvent-less conditions, representing a significant green advancement. unit.no

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions inherently improve atom economy by minimizing the number of separate steps and the need for auxiliary reagents. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly reactive catalysts can facilitate reactions under milder conditions.

Waste Reduction: One-pot processes are a cornerstone of green chemistry because they dramatically reduce waste by eliminating the need for multiple workup and purification steps, which are major sources of chemical waste. researchgate.net

By focusing on these areas, the environmental footprint associated with the synthesis of this compound can be substantially minimized, aligning the manufacturing process with modern standards of sustainability.

Chemical Transformations and Reaction Pathways of Dimethyl 2 2 Nitrophenyl Malonate

Reductive Transformations of the Nitro Group

The reduction of the aromatic nitro group to an amino group is a pivotal step in the synthetic utility of dimethyl 2-(2-nitrophenyl)malonate. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking pathways for subsequent cyclization reactions. Various methods have been developed to achieve this reduction with high efficiency and selectivity.

Catalytic Hydrogenation for the Formation of Aminoaryl Intermediates

The primary product of this reaction is the corresponding 2-aminophenylmalonate diester. google.com This aminoaryl intermediate is often not isolated but is generated in situ to be used directly in subsequent cyclization steps. google.com The conditions for catalytic hydrogenation are typically mild enough to preserve the ester functionalities of the malonate group. google.com

| Catalyst | Substrate | Conditions | Product | Reference |

| 10% Pd/C | Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | H₂ atmosphere, MeOH, Room Temp. | Di-t-butyl 2-(2-aminophenyl)-2-methylmalonate | nii.ac.jp |

| 10% Pd/C | Di-t-butyl 2-(2-nitrophenyl)malonate | H₂ atmosphere, MeOH, Room Temp. | Di-t-butyl 2-(2-aminophenyl)malonate | nii.ac.jp |

Metal-Mediated Reductions (e.g., Iron/Acetic Acid Systems)

Metal-mediated reductions offer a classical and practical alternative to catalytic hydrogenation. The use of iron metal in an acidic medium, such as acetic acid (Fe/AcOH), is a common method for reducing nitroarenes. google.com This system is particularly advantageous due to its operational simplicity and cost-effectiveness. rsc.org

The reaction involves the oxidation of iron to ferrous ions, with the nitro group being reduced to the corresponding amine. This method has been successfully applied to precursors like 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates in tandem sequences to produce complex heterocycles. rsc.org The Fe/AcOH system is known for its good functional group tolerance, leaving ester groups intact. google.com Other metal systems, such as tin(II) chloride or zinc metal, can also be used for the reduction of aromatic nitro compounds. wikipedia.org

| Reagent System | Substrate Type | Transformation | Application | Reference |

| Fe / Acetic Acid | 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | Nitro-reduction | Tandem reduction and double lactamization | rsc.org |

| Iron / Acetic Acid | Substituted nitrophenyl monoester | Nitro-reduction | Synthesis of substituted oxindole derivatives | google.com |

| Zinc Metal | Nitroarenes | Nitro-reduction | Formation of N,N'-diarylhydrazine | wikipedia.org |

Selective Reduction Strategies and Reagent Compatibility

Chemoselectivity is a critical consideration when reducing the nitro group of this compound, as the molecule also contains two ester functional groups. The goal is to reduce the nitro group to an amine without causing hydrolysis or reduction of the esters.

Intramolecular Cyclization Reactions and Heterocycle Formation

The synthetic power of this compound is fully realized in the intramolecular cyclization reactions that follow the reduction of the nitro group. The resulting ortho-aminoaryl malonate is perfectly structured for a nucleophilic attack of the newly formed amine onto one of the adjacent ester carbonyls, leading to the formation of valuable heterocyclic ring systems.

Tandem Reduction-Cyclization for Oxindole and Substituted Oxindole Synthesis

Example Reaction Pathway:

Step 1 (Reduction): Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate is reduced using Pd/C and H₂ to form di-t-butyl 2-(2-aminophenyl)-2-methyl malonate. nii.ac.jp

Step 2 (Cyclization): The amino group of the intermediate attacks one of the t-butyl ester carbonyls, leading to intramolecular lactamization to form t-butyl 3-methyloxindole-3-carboxylate. researchgate.netnih.gov

Formation of Spirooxindole Ring Systems through Cyclization

The spirooxindole scaffold, where the C3 position of the oxindole is part of a spirocyclic system, is a prominent feature in many bioactive natural products. nih.govescholarship.org this compound derivatives are valuable starting materials for constructing these complex three-dimensional structures. rsc.org

One advanced application involves a tandem Fe/AcOH-promoted nitro-reduction followed by a double lactamization sequence. rsc.org Starting from a 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonate, the reduction of both nitro groups generates two amino functionalities. A subsequent double intramolecular cyclization (lactamization) can then occur, leading to the formation of complex spiro-fused heterocyclic systems, such as spiro[indoline-3,3′-quinoline]-2,2′-diones. rsc.org This one-pot approach provides an operationally simple and economical route to spirooxindoles from non-oxindole precursors. rsc.org

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | Tandem Nitro-reduction/Double Lactamization | Fe / Acetic Acid | Spiro[indoline-3,3′-quinoline]-2,2′-diones | rsc.org |

| Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate | Tandem Reduction-Cyclization | Pd/C, H₂ | t-Butyl 3-alkyloxindole-3-carboxylates | nii.ac.jp |

Construction of Bridged and Fused Polycyclic Frameworks (e.g., Hexahydro-2,6-methano-1-benzazocines)

This compound serves as a key starting material for the efficient synthesis of the hexahydro-2,6-methano-1-benzazocine framework. acs.orgnih.gov This bridged polycyclic system is present in several biologically active natural products. acs.orgnih.gov The synthetic strategy involves a multi-step sequence that begins with the formation of various substituted this compound derivatives. acs.orgnih.gov

Synthesis of this compound Derivatives: The process starts with an aromatic nucleophilic substitution reaction between a selected 2-fluoronitrobenzene and dimethyl malonate, using potassium carbonate as a base in dimethylformamide (DMF). acs.orgnih.gov

Formation of the Dienophile: The resulting nitrophenyl malonate is treated with paraformaldehyde and potassium carbonate to afford a nitroaryl propenoate (an acrylate derivative), which acts as the dienophile in the subsequent cycloaddition. nih.gov

Diels-Alder Reaction: The acrylate derivative undergoes a Diels-Alder reaction with a suitable diene, such as 2-trimethylsiloxy-1,3-butadiene, to construct the core cyclohexanone ring. acs.orgnih.gov

Base-Mediated Reductive Cyclization: The final and crucial step is a novel base-mediated reductive cyclization of the ketone product from the Diels-Alder reaction. acs.orgnih.gov This step forms the bridged benzazocine ring system. acs.org

Table 1: Key Steps in the Synthesis of Hexahydro-2,6-methano-1-benzazocines

| Step | Description | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Synthesis of Nitrophenyl Malonate | 2-Fluoronitrobenzene, Dimethyl malonate, K₂CO₃, DMF | This compound |

| 2 | Dienophile Formation | Paraformaldehyde, K₂CO₃, Bu₄NI | Methyl 2-(2-nitrophenyl)acrylate |

| 3 | Diels-Alder Cycloaddition | 2-Trimethylsiloxy-1,3-butadiene, o-xylene, heat | 4-Nitrophenylcyclohexanone derivative |

| 4 | Reductive Cyclization | Base-mediated | Hexahydro-2,6-methano-1-benzazocine |

This synthetic route has been explored with various substituted nitrobenzenes, achieving yields of up to 87% for the final cyclization step. acs.orgnih.gov

Mechanism of Nitro Group Reductive Cyclization and Lactamization

The transformation of this compound derivatives into cyclic products hinges on the reductive cyclization of the nitro group. In the synthesis of hexahydro-2,6-methano-1-benzazocines, this occurs via a base-mediated process acting on the 4-nitrophenylcyclohexanone intermediate. acs.orgnih.gov A proposed mechanism for this key transformation involves an initial reduction of the nitro group, followed by an intramolecular cyclization and rearrangement. acs.org

While the specific mechanism for the base-mediated reaction is unique, the general pathway for reductive cyclization of nitroarenes often involves the following sequence:

Reduction of the Nitro Group: The nitro group (NO₂) is reduced to a nitroso (NO) or hydroxylamino (NHOH) group. In a patented process for preparing 2-oxindoles from 2-nitrophenylmalonate diesters, catalytic hydrogenation is used to generate the 2-(N-hydroxyamino)phenylmalonate or the 2-aminophenylmalonate intermediate. google.com

Intramolecular Nucleophilic Attack: The reduced nitrogen species (e.g., the amino group) acts as a nucleophile, attacking an intramolecular electrophile. In the case of 2-aminophenylmalonate diesters, the amino group attacks one of the ester carbonyls in an intramolecular aminolysis reaction. google.com

Cyclization and Lactamization: This attack leads to the formation of a cyclic intermediate. For the 2-oxindole synthesis, this intermediate is a 2-oxindole-3-carboxylate ester. google.com Subsequent hydrolysis and decarboxylation yield the final lactam (the 2-oxindole). google.com

A proposed mechanism for the base-mediated synthesis of the hexahydro-2,6-methano-1-benzazocine scaffold also involves a Grob fragmentation. acs.orgnih.gov

Table 2: Proposed General Steps in Reductive Cyclization and Lactamization

| Step | Description | Intermediate Functional Group | Outcome |

|---|---|---|---|

| 1 | Reduction | Nitro group is reduced | Amino or Hydroxylamino group |

| 2 | Intramolecular Aminolysis | Amino group attacks an ester carbonyl | Cyclic intermediate (e.g., oxindole-3-carboxylate) |

| 3 | Hydrolysis & Decarboxylation | Ester group of the cyclic intermediate is removed | Final lactam product |

Nucleophilic Substitution and Addition Reactions of Ester Functionalities

The two methyl ester groups of this compound are susceptible to nucleophilic substitution reactions typical of carboxylic acid derivatives. medlifemastery.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. Common transformations include hydrolysis, transesterification, and aminolysis.

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. ucalgary.ca However, for some substituted phenylmalonates, such as diethyl 2-(perfluorophenyl)malonate, hydrolysis can be challenging and may lead to simultaneous decarboxylation, yielding an acetic acid derivative rather than the malonic acid. beilstein-journals.orgnih.gov

Transesterification: This reaction involves the conversion of the methyl esters to other esters by reaction with a different alcohol, typically in the presence of an acid or base catalyst. This process is often used to prevent scrambling of ester groups when a different alkoxide base is required for another reaction step. wikipedia.org Continuous transesterification of dimethyl malonate to diethyl malonate has been achieved with high yields. google.com

Aminolysis: Reaction with amines can convert the esters into amides. In the synthesis of 2-oxindoles, an intramolecular aminolysis is a key cyclization step after the nitro group has been reduced to an amine. google.com

Decarboxylation and Decarboxylative Condensation Reactions of Malonate Derivatives

The malonate group is well-known for its ability to undergo decarboxylation (loss of CO₂) upon heating, especially after one of the ester groups has been hydrolyzed to a carboxylic acid. masterorganicchemistry.comlibretexts.org This reactivity is central to the classic malonic ester synthesis, which converts alkyl halides into substituted acetic acids. wikipedia.orgpatsnap.com

Several types of decarboxylative reactions involving malonate derivatives have been developed:

Thermal Decarboxylation: Heating a malonic acid derivative, particularly one with a β-carbonyl group, readily induces the loss of carbon dioxide to form an enol, which then tautomerizes to the more stable product. masterorganicchemistry.com

Decarboxylative Condensation: Malonic acid half-oxyesters can act as enolate equivalents in decarboxylative condensation reactions. researchgate.net For example, they undergo Michael additions to electron-deficient alkenes like methylidene malonates, catalyzed by a weak base. researchgate.net

Decarboxylative Arylation: In a process that merges aerobic oxidative copper catalysis with decarboxylative enolate interception, malonate half-esters can be coupled with arylboron nucleophiles. acs.orgnih.gov This method allows for the α-arylation of the malonate under mild, ambient conditions. acs.orgorganic-chemistry.org

Photoredox-Catalyzed Decarboxylation: Malonic acid derivatives can undergo double decarboxylation using an acridinium photooxidant, allowing dimethyl malonate to be used as a methylene synthon. nih.gov

Table 3: Comparison of Decarboxylation Methods for Malonate Derivatives

| Method | Key Feature | Typical Outcome | Reference |

|---|---|---|---|

| Thermal Decarboxylation | Requires heating of the corresponding malonic acid | Substituted acetic acid | masterorganicchemistry.com |

| Decarboxylative Michael Addition | Uses a malonic acid half-oxyester and a Michael acceptor | Functionalized diester | researchgate.net |

| Decarboxylative Arylation | Copper-catalyzed oxidative coupling with arylboronic acids | α-Aryl acetate derivative | acs.org |

| Photoredox Double Decarboxylation | Uses a photocatalyst to remove both carboxyl groups | Methylene (-CH₂-) insertion | nih.gov |

Oxidation Reactions of Modified Malonate Structures

While the malonate group itself is not typically oxidized directly, modified malonate structures can participate in oxidative reactions. These transformations often occur in concert with other reactions, such as decarboxylation.

A key example is the decarboxylative [4+1] oxidative annulation of malonate monoesters with 2-vinylpyridine derivatives. researchgate.netresearchgate.net In this reaction, the malonate monoester participates in a cyclization reaction mediated by an oxidizing agent like N-iodosuccinimide (NIS). researchgate.net This process constructs a new heterocyclic ring (an indolizine) through a sequence that involves oxidation, decarboxylation, and C-C/C-N bond formation. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Detailed Reaction Mechanisms for Key Transformations

The primary reactivity of Dimethyl 2-(2-nitrophenyl)malonate revolves around the reductive cyclization of the nitro group, a key transformation for the synthesis of various nitrogen-containing heterocyclic compounds, most notably quinolines. organic-chemistry.org This process is a powerful tool in organic synthesis, transforming a nitroaromatic precursor into a bicyclic system.

One of the fundamental transformations is the Cadogan reaction, which involves the reductive deoxygenation of a nitro group, typically using a phosphine reagent like triphenylphosphine. scite.ai While broadly applied to 2-nitrobiphenyls to form carbazoles, the principle extends to intramolecular cyclizations. The mechanism is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by further deoxygenation to a highly reactive nitrene species. This electrophilic nitrene can then undergo an intramolecular cyclization by attacking a nearby nucleophilic position, such as the enolate or a related form of the malonate moiety, to form the new heterocyclic ring.

Another significant pathway involves reduction of the nitro group to an amine, followed by an intramolecular condensation and cyclization. This is particularly relevant in the synthesis of quinoline derivatives. The process can be initiated by various reducing agents, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). organic-chemistry.org The mechanism proceeds as follows:

Reduction of the Nitro Group : The ortho-nitro group is reduced to an amino group (-NH₂).

Intramolecular Cyclization : The newly formed aniline derivative undergoes an intramolecular nucleophilic attack on one of the ester carbonyls of the malonate group.

Dehydration : Subsequent loss of a molecule of water (dehydration) and tautomerization leads to the formation of the quinoline ring system.

This reductive cyclization is a cornerstone of methods like the Friedländer synthesis, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. organic-chemistry.org In the case of this compound, the molecule contains both the latent amino group (as the nitro precursor) and the active methylene component, enabling a streamlined intramolecular version of this classic reaction.

Analysis of Intermediate Species in Reaction Pathways

In phosphine-mediated reductive cyclizations, the initial interaction between the nitro group and the phosphine reagent leads to a series of deoxygenated intermediates. The most critical proposed species are the nitrosoarene and the arylnitrene . The nitroso intermediate (Ar-N=O) is formed after the initial deoxygenation. Further reaction with the phosphine generates the highly electrophilic nitrene (Ar-N:), which is a key species that drives the cyclization step. scite.ai

In pathways involving metal-catalyzed reduction (e.g., with Fe or Zn), the primary intermediate is the 2-aminophenylmalonate derivative. organic-chemistry.org This species is formed in situ upon the complete reduction of the nitro group to an amine. This aniline derivative is generally stable enough to be isolated but is typically carried forward directly in one-pot syntheses.

During the cyclization of the 2-aminophenylmalonate intermediate, a tetrahedral intermediate is formed. This occurs when the amino group attacks one of the ester carbonyls. This intermediate is unstable and readily collapses, eliminating a molecule of methanol to form a cyclic amide (a lactam). Subsequent tautomerization and elimination steps lead to the final aromatic quinoline product.

Another important intermediate species, particularly in base-catalyzed reactions, is the enolate of the malonate. The presence of a base can deprotonate the acidic α-hydrogen of the malonate moiety, forming a carbanion. This enolate is a potent nucleophile and its formation is a key step in many C-C bond-forming reactions, such as the malonic ester synthesis. youtube.comyoutube.com The interplay between the enolate formation and the state of the nitro group (or its reduced forms) dictates the course of many reactions.

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic studies specifically on the transformations of this compound are not extensively reported in the literature. However, kinetic data from related systems provide valuable insights into the factors governing its reactivity.

In phosphine-catalyzed additions of malonate esters to allenes, mechanistic studies have determined the rate law for the reaction to be first order in both the catalyst and the allene. pnas.org This suggests that the initial interaction between the catalyst and the electrophile is the rate-determining step. Furthermore, it was observed that the resting state of the catalyst was the phosphine itself, not an adduct with the substrate. pnas.org

Kinetic investigations of reactions involving nitrophenyl esters, such as the hydrolysis of p-nitrophenyl acetate, have been used to study the efficacy of various nucleophiles and the influence of reaction media, like micelles. researchgate.net These studies often monitor the reaction rate by spectrophotometrically measuring the release of the nitrophenolate ion. While the reaction type is different, the data highlights how the electronic properties of the nitrophenyl group influence reaction rates at a separate reaction center.

Proton transfer is a fundamental step in many reactions of malonates, particularly the formation of the enolate intermediate. Kinetic studies on proton transfer from carbon acids, such as nitroalkanes, to various bases have shown that the rates are highly dependent on the steric bulk of the reactants and the strength of the base. dntb.gov.ua For this compound, the rate of enolate formation, which is crucial for its nucleophilic reactivity, would similarly be influenced by the choice of base and solvent conditions.

Table 1: Factors Influencing Reaction Rates in Malonate and Nitrophenyl Systems

| Factor | Influence on Reaction Rate | Relevant Transformation | Citation |

|---|---|---|---|

| Catalyst Concentration | First-order dependence observed in related phosphine-catalyzed reactions. | Asymmetric additions | pnas.org |

| Substrate Concentration | First-order dependence in some catalytic cycles. | Asymmetric additions | pnas.org |

| Base Strength | Stronger bases increase the rate of enolate formation. | Alkylation, Condensation | dntb.gov.ua |

| Steric Hindrance | Increased steric bulk around the reacting centers can decrease reaction rates. | Proton transfer, Nucleophilic attack | dntb.gov.ua |

| Solvent Polarity | Affects the stability of charged intermediates and transition states. | Reductive Cyclization | scite.ai |

Stereochemical Control and Asymmetric Induction in Malonate-based Reactions

While this compound itself is achiral, its derivatives can possess stereocenters, and its use in synthesis often involves the creation of new chiral centers. The principles of stereochemical control and asymmetric induction are therefore highly relevant. wikipedia.orgmsu.edu Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral influence in the substrate, reagent, or catalyst. wikipedia.org

A primary strategy for achieving stereocontrol is through catalytic asymmetric reactions . Chiral catalysts, such as those based on transition metals (e.g., Iridium) or organocatalysts (e.g., cinchona alkaloids, phosphines), can create a chiral environment around the reacting molecules. organic-chemistry.orgnih.gov This forces the reaction to proceed through a lower energy transition state for the formation of one stereoisomer over the other.

For instance, the enantioselective conjugate addition of malonates to nitroalkenes has been achieved with high enantiomeric excess (ee) using chiral bifunctional organocatalysts derived from cinchona alkaloids. nih.gov These catalysts often work by activating the nucleophile (malonate) and the electrophile (nitroalkene) simultaneously through non-covalent interactions, such as hydrogen bonding, directing the approach of the reactants.

Similarly, phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates have been developed, yielding products with high enantioselectivity. pnas.orgpnas.org The chiral phosphine catalyst controls the stereochemistry at the newly formed carbon-carbon bond.

Another approach is substrate-controlled asymmetric induction , where a chiral feature already present in the malonate derivative directs the stereochemical outcome of a subsequent reaction. This is often accomplished by using a chiral auxiliary—a chiral group that is temporarily attached to the molecule to guide the reaction and is later removed. wikipedia.orgmsu.edu

Table 2: Examples of Asymmetric Reactions Involving Malonates

| Reaction Type | Catalyst/Method | Achieved Enantioselectivity (ee) | Citation |

|---|---|---|---|

| Allylic Alkylation | Iridium-catalyzed | Up to 97% ee | organic-chemistry.org |

| Conjugate Addition to Nitroalkenes | Cinchona alkaloid-based organocatalyst | 91-98% ee | nih.gov |

| Addition to γ-Substituted Allenoates | Chiral Phosphine Catalyst | Up to 95% ee | pnas.orgpnas.org |

| α-Alkylation | Phase-Transfer Catalysis with chiral quaternary ammonium salt | Up to 98% ee | frontiersin.org |

These methodologies provide powerful tools for the synthesis of enantioenriched molecules starting from malonate precursors. While specific applications to this compound are a specialized subset, these general principles of asymmetric synthesis are directly applicable to its downstream transformations.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Dimethyl 2-(2-nitrophenyl)malonate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the malonate group, and the methyl protons of the ester groups.

Based on the analysis of the structurally similar Dimethyl 2-(2-nitrobenzyl)malonate , the aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region of the spectrum, typically between 7.40 and 8.10 ppm. The electron-withdrawing nature of the nitro group and the malonate substituent would lead to complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent aromatic protons.

The methine proton (CH) of the malonate moiety is anticipated to be a singlet and would appear further downfield than in unsubstituted malonates due to the deshielding effect of the adjacent aromatic ring and nitro group. The two methyl groups of the dimethyl ester are expected to be chemically equivalent, giving rise to a sharp singlet, likely in the range of 3.70-3.80 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.40 - 8.10 | m |

| Malonate-CH | ~5.0 - 5.5 | s |

| Ester-CH₃ | 3.70 - 3.80 | s |

Note: 's' denotes singlet, and 'm' denotes multiplet. These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbons of the two ester groups are expected to resonate at the most downfield region, typically between 165 and 170 ppm. The aromatic carbons would appear in the range of 120-150 ppm, with the carbon atom attached to the nitro group (C-NO₂) being the most deshielded. The methine carbon of the malonate group is expected to have a chemical shift in the range of 50-60 ppm. The carbons of the methyl ester groups would be the most upfield, appearing around 52-54 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-NO₂) | ~148 - 152 |

| Aromatic (C-H & C-C) | 120 - 140 |

| Malonate (CH) | 50 - 60 |

| Ester (OCH₃) | 52 - 54 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms and determining the stereochemistry of a molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would correlate the signals in the ¹H and ¹³C NMR spectra that are directly bonded to each other. This would definitively assign the proton and carbon signals for the malonate CH group and the methyl ester groups.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the methine proton of the malonate and the carbonyl carbons, as well as the carbons of the aromatic ring. It would also show correlations between the methyl protons and the carbonyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton of the malonate and the ortho-protons of the nitrophenyl ring, helping to determine the preferred conformation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₁₁H₁₁NO₆), the expected exact mass is approximately 253.0586 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 253. Subsequent fragmentation would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 222, or the loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z 194. Another characteristic fragmentation pathway could be the loss of the nitro group (-NO₂) to yield a fragment at m/z 207.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 253 | [M]⁺ |

| 222 | [M - OCH₃]⁺ |

| 194 | [M - COOCH₃]⁺ |

| 207 | [M - NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

Based on data for dimethyl malonate , strong absorption bands corresponding to the C=O stretching of the ester groups are expected in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would likely appear in the 1200-1300 cm⁻¹ region.

The presence of the nitro group would be confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methine groups would appear just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1730 - 1750 |

| Nitro N=O | Asymmetric Stretch | 1520 - 1560 |

| Nitro N=O | Symmetric Stretch | 1345 - 1385 |

| Ester C-O | Stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

The electronic structure is heavily influenced by the presence of the electron-withdrawing nitro group (-NO₂) on the phenyl ring and the two ester functionalities. These calculations would quantify the inductive and resonance effects, revealing how they modulate the electron density across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity descriptors that can be calculated using DFT include:

Electrostatic Potential (ESP) Map: This would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Molecular Modeling and Conformational Analysis of Dimethyl 2-(2-nitrophenyl)malonate and its Derivatives

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of this compound. The molecule possesses several rotatable bonds, including those connecting the phenyl ring to the malonate moiety and the bonds within the ester groups. This flexibility allows the molecule to adopt various conformations.

Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. The steric hindrance between the ortho-nitro group and the bulky malonate group is expected to be a significant factor governing the preferred conformations. The relative energies of different conformers would be calculated to determine their population distribution at a given temperature.

For its derivatives, molecular modeling would be used to predict how different substituents on the phenyl ring or modifications to the ester groups would alter the conformational landscape and, consequently, the molecule's physical and chemical properties.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this would involve studying its behavior in various chemical transformations.

A key application would be the investigation of reactions involving the acidic proton of the malonate group or nucleophilic substitution on the aromatic ring. For a given reaction, computational methods can identify the most plausible pathway by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Intermediates: Finding any stable species that are formed during the course of the reaction.

Searching for Transition States: Locating the highest energy point along the reaction coordinate that connects reactants (or intermediates) to products. The structure of the transition state provides critical information about the geometry of the bond-making and bond-breaking processes.

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is instrumental in predicting the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Quantum Chemical Characterization of Intermediates

In many reactions involving this compound, short-lived intermediates may be formed. Quantum chemical calculations are indispensable for characterizing these transient species, which are often difficult to study experimentally.

For example, in a base-catalyzed reaction, the deprotonation of the malonate would form a carbanion intermediate. Quantum chemical calculations would be used to:

Optimize the Geometry: Determine the three-dimensional structure of the intermediate.

Analyze the Electronic Structure: Investigate how the negative charge is distributed and stabilized by resonance and inductive effects, particularly by the adjacent ester groups and the nitrophenyl ring.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) or NMR chemical shifts that could aid in the experimental detection and characterization of the intermediate.

Applications and Synthetic Utility in Complex Molecule and Active Pharmaceutical Ingredient Api Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

Dimethyl 2-(2-nitrophenyl)malonate and its derivatives are recognized as valuable intermediates in the pharmaceutical industry. ontosight.ainih.gov The compound functions as a sophisticated starting material for constructing more complex molecules that are steps closer to a final drug substance. Its utility is exemplified in the synthesis of intermediates for targeted therapies. For instance, a closely related derivative, Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate, is a documented intermediate in the synthesis of Nintedanib, a medication used for treating idiopathic pulmonary fibrosis and certain types of cancer. nih.govnih.gov The structural framework provided by the nitrophenyl malonate is crucial for building the core of such complex APIs.

Utility in Agrochemical Development

The application of this compound extends to the agrochemical sector. ontosight.ai The reactive functionalities within the molecule make it a suitable precursor for creating novel pesticides and herbicides. While specific, large-scale agrochemical products derived directly from this compound are not widely publicized, its parent compound, dimethyl malonate, is broadly used in the agrochemical industry. bldpharm.com The introduction of the 2-nitrophenyl group offers a pathway to specific classes of agrochemicals where an indole (B1671886) or related heterocyclic core, formed via reduction of the nitro group, is desired for biological activity.

Building Block for Biologically Active Compound Scaffolds

The true synthetic power of this compound lies in its ability to serve as a foundational element for scaffolds with significant biological activity. Its masked functionality allows for the strategic construction of diverse molecular families.

Synthesis of TLR4 Signaling Inhibitors

Toll-like receptor 4 (TLR4) is a key protein in the innate immune system, and its over-activation can lead to pro-inflammatory diseases. nih.gov Consequently, inhibitors of TLR4 signaling are important therapeutic targets. Research into small molecule inhibitors has identified arylidene malonates as a promising chemical scaffold. In a study focused on developing TLR4 inhibitors, scientists synthesized a series of arylidene malonate derivatives. nih.gov While the most potent lead compound was an unsaturated arylidene derivative, the study also involved the synthesis of the fully saturated analog, this compound itself, as a key comparator molecule for structure-activity relationship (SAR) studies. nih.gov The synthesis involved the reaction of dimethyl malonate with 2-nitrobenzyl chloride. nih.gov This research underscores the utility of the nitrophenyl malonate core in exploring and defining the structural requirements for potent TLR4 inhibition. nih.gov

Table 1: Selected Arylidene Malonate Analogs for TLR4 Signaling Inhibition

| Compound | Structure | Activity Notes |

|---|---|---|

| Dimethyl 2-(2-nitrobenzylidene)malonate | Arylidene derivative | Lead compound, found to inhibit LPS-mediated NF-κB activation. nih.gov |

This table is based on data presented in the study on TLR4 signaling inhibitors and is for illustrative purposes.

Construction of Scaffolds for Natural Products (e.g., Strychnos Indole Alkaloids, Duocarmycin SA)

The 2-nitrophenyl group is a well-established precursor for the indole nucleus, a core component of numerous complex natural products. The reductive cyclization of an ortho-substituted nitroarene is a powerful strategy for indole ring formation, often employed in the final stages of a total synthesis.

Strychnos Indole Alkaloids: A general synthetic route to this large family of alkaloids, which includes compounds like tubifolidine (B12647434) and echitamidine, relies on a pivotal intermediate containing an α-(o-nitrophenyl) ketone moiety. This strategy allows for the construction of a complex polycyclic framework before the final indole ring is revealed through the reduction of the nitro group and subsequent cyclization. This compound serves as an ideal starting material to introduce this critical o-nitrophenyl fragment into the synthetic sequence.

Duocarmycin SA: The duocarmycins are a class of exceptionally potent cytotoxic natural products that derive their biological activity from the sequence-selective alkylation of DNA. Their structure features a DNA-binding indole subunit linked to a reactive alkylating subunit. The synthesis of duocarmycin analogs heavily relies on the construction of substituted indole-2-carboxylic acids, which form the DNA-binding domain. The use of precursors like this compound facilitates the creation of the necessary indole structure through reductive cyclization, highlighting its role in building these powerful antitumor agents.

Development of Neuroprotective Agents

Indole-based compounds are widely investigated for their neuroprotective properties, showing potential in the context of diseases like Alzheimer's. nih.govnih.gov These compounds can exhibit antioxidant, anti-inflammatory, and anti-aggregation effects. nih.gov The synthesis of many neuroprotective indole derivatives relies on the formation of the indole ring as a key step. Given that this compound is a classic precursor for indole synthesis via reductive cyclization, it represents a potential starting point for the development of novel neuroprotective agents. However, while the strategic link is clear, direct and specific examples of its use to synthesize named neuroprotective agents are not prominently detailed in the surveyed scientific literature.

Strategic Integration into Total Synthesis of Complex Molecules

The total synthesis of a complex natural product is a significant achievement in chemistry that requires careful strategic planning. This compound embodies a key principle of modern synthesis: the use of "masked" or "latent" functionality.

The 2-nitrophenyl group does not immediately resemble an indole. It is chemically robust and can withstand a variety of reaction conditions used to build up other parts of the target molecule. This allows chemists to carry the nitro group through multiple synthetic steps. At a late stage in the synthesis, a simple reduction reaction (e.g., using hydrogen gas with a palladium catalyst, or zinc/tin in acid) unmasks the functionality, converting the nitro group into an amine, which then readily cyclizes with an adjacent carbonyl or related group to form the final indole ring system. This late-stage ring formation is a powerful tactic, preventing potential interference from a more reactive indole nucleus during the early and intermediate stages of the synthesis. This strategic use of the nitro group as a latent indole precursor makes this compound a valuable tool for synthetic chemists aiming to construct complex, biologically active molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 26465-37-2 | C₁₁H₁₁NO₆ |

| Nintedanib | 656247-17-5 | C₃₁H₃₃N₅O₄ |

| Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | 1160293-27-5 | C₁₃H₁₃NO₈ |

| Dimethyl malonate | 108-59-8 | C₅H₈O₄ |

| Dimethyl 2-(2-nitrobenzylidene)malonate | 20560-15-4 | C₁₁H₉NO₆ |

| 2-Nitrobenzyl chloride | 612-23-7 | C₇H₆ClNO₂ |

| Tubifolidine | 6879-59-0 | C₁₉H₂₂N₂ |

| Echitamidine | 6872-33-9 | C₂₀H₂₄N₂O₃ |

Future Research Directions and Emerging Methodologies

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A significant frontier in the application of Dimethyl 2-(2-nitrophenyl)malonate and related compounds is the development of synthetic routes that can control stereochemistry. The synthesis of specific enantiomers or diastereomers is critical in the pharmaceutical industry, where often only one stereoisomer of a chiral drug provides the desired therapeutic effect.

Future research will focus on creating highly enantioselective and diastereoselective methods for reactions involving the malonate scaffold. While research has demonstrated successful enantioselective additions for structurally similar compounds, such as the synthesis of (R)-diethyl(2-nitro-1-phenylethyl)malonate with an enantiomeric excess of 95% using a chiral nickel (II) catalyst, the development of equivalent systems for this compound is a key objective. google.com The goal is to achieve precise control over the 3D arrangement of atoms, enabling the production of enantiomerically pure compounds for specialized applications in medicine and materials science.

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Metal Catalysis)

The advancement of synthetic routes is intrinsically linked to the discovery of novel catalytic systems. Research into catalysts that can efficiently and selectively promote reactions involving this compound is a vibrant area of investigation.

Metal Catalysis: Metal-based catalysts continue to be a primary focus. For instance, a chiral nickel (II) complex with (S,S)-N,N'-di(2,4,6-trimethylbenzyl)cyclohexane-1,2-diamine has been effectively used in the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene. google.com Similarly, heterobimetallic complexes, such as a Ga-Na-BINOL complex, have shown remarkable efficiency in catalyzing the asymmetric Michael addition of dimethyl malonate, achieving a 90% yield and 99% enantiomeric excess in reactions with 2-cyclopenten-1-one. researchgate.net Future work will likely explore a wider range of transition metals and ligand designs to fine-tune reactivity and selectivity for the 2-nitrophenyl substituted malonate.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a complementary and often more sustainable approach. Bifunctional chiral thiourea (B124793) derivatives have been reported for the synthesis of related nitro-substituted malonates. google.com These catalysts operate by activating both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. Investigations into novel organocatalysts, like chiral squaramides, are underway to improve the stereoselective synthesis of complex molecules derived from malonates. researchgate.net

Table 1: Overview of Emerging Catalytic Systems for Malonate Derivatives (Note: The following table is interactive and summarizes data for reactions involving malonate esters, indicating promising research avenues for this compound.)

| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Metal Catalysis | Nickel (II) complex with a chiral diamine ligand | Michael Addition | Diethyl malonate + trans-β-nitrostyrene | 95% | google.com |

| Metal Catalysis | Heterobimetallic Ga-Na-BINOL complex | Michael Addition | Dimethyl malonate + 2-cyclopenten-1-one | 99% | researchgate.net |

| Organocatalysis | Chiral thiourea derivatives | Michael Addition | Diethyl malonate + trans-β-nitrostyrene | 35-93% | google.com |

| Organocatalysis | Chiral squaramide | Michael Addition | Dimethyl malonate + racemic nitroalkene | Not specified | researchgate.net |

Application of Flow Chemistry and Continuous Processing Techniques

The shift from traditional batch manufacturing to flow chemistry and continuous processing represents a major methodological evolution in chemical synthesis. These techniques offer significant advantages in safety, efficiency, scalability, and cost-effectiveness, making them a key area of future research for the industrial production of this compound and its derivatives. evonik.cominsights.bio

Continuous processing allows for reactions to occur in a constantly flowing stream within specialized reactors, such as micro- or milli-reactors, packed-bed reactors, and continuous stirred-tank reactors (CSTRs). evonik.comdokumen.pub This approach provides superior control over reaction parameters like temperature and residence time, leading to higher yields and purity. evonik.com For a compound like this compound, whose synthesis can involve strongly exothermic steps or hazardous reagents, flow chemistry can significantly enhance process safety. evonik.com Future efforts will focus on designing end-to-end continuous processes, from the initial synthesis to separation and purification steps like continuous extraction and crystallization. evonik.com

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The unique chemical structure of this compound makes it an attractive scaffold for the creation of advanced functional materials. The malonate portion can be used as a building block for polymerization, while the nitrophenyl ring offers a site for further chemical modification or can impart specific electronic properties.

One promising research direction is the synthesis of novel polyesters. Enzyme-catalyzed polymerizations of malonate derivatives have been used to create materials with specific functions, such as metal chelation. whiterose.ac.uk By incorporating the 2-nitrophenyl group, researchers could develop polymers with unique optical, electronic, or sensing capabilities. Another avenue involves using the malonate as a precursor to create highly reactive intermediates, such as activated cyclopropanes, which are valuable synthons for complex organic structures. orgsyn.org The dual functionality of the molecule provides a rich platform for designing materials for applications ranging from electronics to environmental remediation.

Multidisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers fertile ground for future research involving this compound. Malonate esters are well-established precursors in medicinal chemistry for the synthesis of a wide range of biologically active compounds and active pharmaceutical ingredients (APIs). derpharmachemica.com

A key future direction is to leverage the this compound scaffold to synthesize libraries of novel compounds for biological screening. The nitro group is a particularly versatile functional group that can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations. This allows for the construction of diverse heterocyclic systems, which are privileged structures in many pharmaceuticals. By combining modern synthetic methodologies with high-throughput biological screening, researchers can explore the potential of new molecules derived from this scaffold to act as inhibitors, agonists, or antagonists for various biological targets, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Dimethyl 2-(2-nitrophenyl)malonate, and how do reaction conditions influence yield?

this compound can be synthesized via condensation or nucleophilic substitution reactions. A common approach involves reacting malonate esters with 2-nitrobenzyl halides under basic conditions. For example, refluxing dimethyl malonate with 2-nitrophenyl bromide in methanol or dichloroethane, followed by purification via column chromatography, yields the product . Key factors affecting yield include:

- Temperature : Prolonged heating (e.g., 70–135°C) improves reaction completion but may induce side reactions .

- Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., N,N-diisopropylethylamine) catalysts enhance reactivity .

- Solvent choice : Polar aprotic solvents like 1,2-dichloroethane minimize side reactions .

Q. How can spectroscopic techniques (NMR, XRD) be employed to characterize the structure and purity of this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming ester groups (δ ~3.7–3.9 ppm for methoxy protons) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm). <sup>13</sup>C signals at ~165–170 ppm confirm carbonyl groups .

- XRD : Single-crystal X-ray diffraction resolves structural details, such as bond angles and disorder (e.g., partial occupancy of ester groups in crystal lattices) . For purity, monitor byproduct signals (e.g., unreacted nitrophenyl intermediates) .

Q. What experimental design principles optimize esterification or condensation reactions for malonate derivatives?

Use factorial design to systematically vary parameters (temperature, catalyst loading, solvent ratio) and identify optimal conditions . For example:

- Screening experiments : Test solvent polarity (toluene vs. dichloroethane) to assess reaction rate .

- Central composite design : Model interactions between temperature and catalyst concentration to maximize yield .

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL Multiphysics, DFT) predict reactivity or optimize synthesis pathways for malonate derivatives?

- Reactivity prediction : Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites on the nitrophenyl group, guiding functionalization strategies .

- Process optimization : COMSOL simulates heat/mass transfer in reflux setups to minimize side reactions (e.g., hydrolysis) . Virtual screening of solvents using Hansen solubility parameters improves crystallization efficiency .

Q. What methodologies address discrepancies in crystallographic data for malonate derivatives, such as disorder in crystal structures?

- Occupancy refinement : For disordered ester groups (e.g., 62:38 occupancy ratio), use iterative refinement in software like SHELXL to model partial atomic positions .

- Temperature-dependent XRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and improve resolution .

Q. How can researchers resolve contradictions between spectroscopic and chromatographic purity assessments?

Q. What strategies elucidate reaction mechanisms (e.g., condensation vs. Michael addition) involving malonate derivatives?